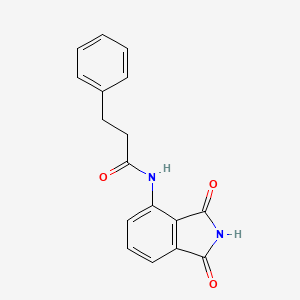

N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-14(10-9-11-5-2-1-3-6-11)18-13-8-4-7-12-15(13)17(22)19-16(12)21/h1-8H,9-10H2,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAWFRDQXCDBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide typically involves a multi-step process. One common method is the condensation reaction between 3-phenylpropanoic acid and isatin (1H-indole-2,3-dione) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the production volumes. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide is a chemical compound with significant potential in scientific and industrial applications, belonging to the class of isoindolinones, known for their diverse biological activities and synthetic utility. It is used as a building block for synthesizing more complex molecules due to its reactivity and structural features, making it a valuable intermediate in organic synthesis. This compound and its derivatives are being explored for their therapeutic potential, with studies showing anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interactions with specific molecular targets, potentially binding to enzymes or receptors, modulating their activity, and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Chemistry

In chemistry, this compound serves as a building block in the synthesis of complex molecules. Its structural features and reactivity make it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives have been investigated for modulating biological pathways and cellular processes.

Medicine

In the medical field, this compound and its derivatives are explored for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.

Antitumor Activity: this compound has demonstrated antitumor potential by inhibiting the activity of various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation. For example, it effectively reduced cell viability in glioblastoma cells through mechanisms involving the modulation of apoptotic pathways.

Antiviral Activity: The compound has been evaluated for its antiviral properties, particularly against SARS-CoV-2. In silico studies suggested that this compound binds effectively to the viral protease, potentially inhibiting its function and thereby blocking viral replication. In a virtual screening study, this compound was identified as a promising candidate with strong binding affinity to the main protease (3CLpro) of SARS-CoV-2, demonstrating an IC50 value in the micromolar range during in vitro assays, indicating its potential as an antiviral agent.

Antimicrobial Properties: this compound exhibits significant antimicrobial effects, with studies showing antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Industry

In industry, this compound is used in developing new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in synthesizing various products.

Similar Compounds

A closely related compound with similar structural features and biological activities is N-(1,3-dioxoisoindolin-4-yl)acetamide. this compound stands out due to its unique combination of structural elements and reactivity, with its phenylpropanamide moiety providing additional versatility compared to simpler isoindolinone derivatives.

Biological Activities

This compound is of interest for its potential biological activities, especially in oncology and infectious diseases.

Table 1: Antitumor Efficacy Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87 (GBM) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 6.8 | Cell cycle arrest |

| MCF7 (Breast) | 4.5 | Inhibition of proliferation |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k): These derivatives incorporate a sulfur-containing spiro ring system, enhancing conformational rigidity compared to the target compound.

- N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide : The pyrazolone ring adds electron-withdrawing effects and steric bulk, which may influence reactivity and biological interactions .

- 3-(1,3-Dioxoisoindol-2-yl)-N-(2,2-diphenylacetyl)-N-(4-methylphenyl)propanamide : The diphenylacetyl and methylphenyl groups increase hydrophobicity and molecular weight (502.56 g/mol), likely reducing aqueous solubility compared to simpler analogs .

Physical and Chemical Properties

Table 1: Comparative Data for Structural Analogs

- Melting Points : Derivatives like 8k (196°C) exhibit higher melting points due to crystalline packing enhanced by methyl groups, whereas 8b (68°C) has lower thermal stability .

- Solubility: The spiro compounds () dissolve readily in ethanol-water mixtures (321–395 mg/mL), advantageous for drug formulation. In contrast, bulkier analogs () likely have poorer solubility .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Methods described in could predict the target compound’s electronic properties, correlating with experimental data from analogs .

- Crystallography : Tools like SHELX () and WinGX () enable precise structural determination, critical for validating the target compound’s conformation and intermolecular interactions .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes an isoindoline core, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, often utilizing advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the activity of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study reported that the compound effectively reduced cell viability in glioblastoma cells through mechanisms involving the modulation of apoptotic pathways .

Table 1: Antitumor Efficacy Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87 (GBM) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 6.8 | Cell cycle arrest |

| MCF7 (Breast) | 4.5 | Inhibition of proliferation |

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against SARS-CoV-2. In silico studies suggested that this compound binds effectively to the viral protease, potentially inhibiting its function and thereby blocking viral replication .

Case Study: Inhibition of SARS-CoV-2 Main Protease

In a virtual screening study, this compound was identified as a promising candidate with strong binding affinity to the main protease (3CLpro) of SARS-CoV-2. The compound demonstrated an IC50 value in micromolar range during in vitro assays, indicating its potential as an antiviral agent .

3. Antimicrobial Properties

In addition to its antitumor and antiviral activities, this compound exhibits significant antimicrobial effects. Studies have shown that it possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 µg/mL |

| Escherichia coli | 250 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

- Protease Inhibition : Its interaction with viral proteases disrupts essential viral replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.